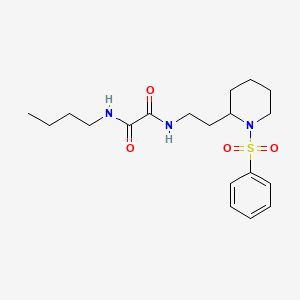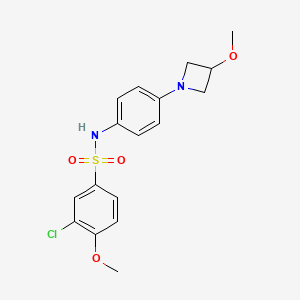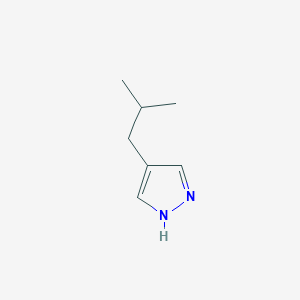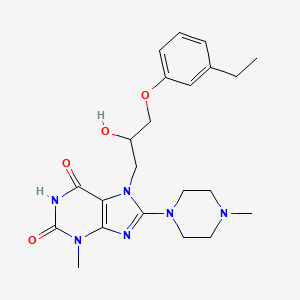
N1-butyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions that “N1-butyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide” can undergo would depend on its molecular structure . Without specific information about its structure, it’s difficult to predict what types of reactions it might participate in .Aplicaciones Científicas De Investigación
Persulfate-based Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) utilizing persulfates have emerged as a significant area of interest in environmental science and technology. These processes are primarily used for the degradation of a wide range of organic pollutants in water treatment, highlighting the potential of similar compounds in environmental remediation efforts. Persulfate-based AOPs offer an alternative to traditional hydrogen peroxide-based processes, with the activation mechanisms involving different in-situ generated oxidants such as sulfate radicals and singlet oxygen, along with non-radical oxidation pathways. The impacts of various water parameters on the chemistry of persulfate-driven processes have been critically assessed, pointing towards niche applications in environmental science (Lee, Gunten, & Kim, 2020).
Aldo-Keto Reductase (AKR) Inhibition
The inhibition of AKR1C3, a target for treating hormonal and hormonal independent malignancies, has been explored through various chemical classes, including N-phenylsulfonyl compounds. This research underscores the broader implications of phenylsulfonyl and related structures in medicinal chemistry, particularly in developing therapeutics for cancer and acute myeloid leukemia. The review of patents in this area reflects the ongoing efforts to find potent and selective inhibitors, highlighting the chemical versatility of compounds bearing phenylsulfonyl substituents and their potential applications in disease treatment (Penning, 2017).
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, such as tert-butanesulfinamide, have played a significant role in the asymmetric synthesis of amines and their derivatives, demonstrating the importance of sulfonyl and related substituents in synthetic organic chemistry. These methodologies have enabled access to structurally diverse piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutically relevant compounds. This area of research showcases the utility of sulfonyl-containing compounds in facilitating complex chemical syntheses (Philip et al., 2020).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Without specific information about “N1-butyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide”, it’s difficult to provide a comprehensive analysis of its safety and hazards .
Propiedades
IUPAC Name |
N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-butyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-2-3-13-20-18(23)19(24)21-14-12-16-9-7-8-15-22(16)27(25,26)17-10-5-4-6-11-17/h4-6,10-11,16H,2-3,7-9,12-15H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFDZDJSIDISQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)

![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)
![2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2825822.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2825826.png)
![N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2825827.png)
![Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide](/img/structure/B2825831.png)
![1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2825833.png)


